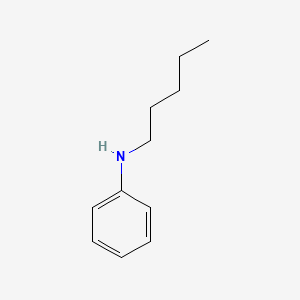

N-Pentylaniline

Description

Contextualization of N-Pentylaniline within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of organic compounds characterized by an amino group bonded to an aromatic ring. N-Pentylaniline, specifically, is a secondary aromatic amine where a pentyl group is attached to the nitrogen atom of aniline (B41778). This alkyl substitution on the amino group, as well as potential substitutions on the phenyl ring, significantly influences the compound's physical and chemical properties. The presence of the pentyl group, a five-carbon alkyl chain, introduces hydrophobicity, which affects its solubility and interactions with other molecules. cymitquimica.com The basicity of the amino group, a hallmark of amines, allows it to participate in a variety of acid-base reactions. ontosight.ai

The synthesis of N-Pentylaniline can be achieved through several methods, including the alkylation of aniline with a pentyl halide. Another common route is the N-alkylation of aromatic amines with alcohols, which has been shown to produce N-pentylaniline in high yields. semanticscholar.org These synthetic pathways provide access to a range of N-alkylanilines, allowing for the systematic study of how the alkyl chain length influences the properties and reactivity of the resulting compounds.

Interdisciplinary Significance of N-Pentylaniline Research

The utility of N-Pentylaniline extends beyond traditional organic chemistry, finding applications in several interdisciplinary fields. Its derivatives are crucial in materials science, particularly in the development of polymers and liquid crystals. For instance, compounds like N-(p-n-heptyloxybenzylidene) p-n-pentylaniline are studied for their complex liquid crystalline phases, which are sensitive to temperature changes. tandfonline.com The molecular structure of N-pentylaniline derivatives, with their combination of rigid aromatic cores and flexible alkyl chains, is key to the formation of these mesophases. tandfonline.com

Furthermore, N-Pentylaniline and its derivatives have been investigated for their potential as corrosion inhibitors for metals. google.comgoogle.com The nitrogen atom's lone pair of electrons can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. mdpi.com In the realm of analytical chemistry, derivatives of N-pentylaniline are used in the synthesis of dyes and other molecules for various analytical applications. fishersci.atthermofisher.com The compound also serves as an intermediate in the synthesis of more complex molecules with potential biological activity, highlighting its relevance in medicinal chemistry research. musechem.com

Interactive Data Table: Physical and Chemical Properties of N-Pentylaniline

| Property | Value |

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 258 °C |

| Flash Point | 107 °C |

| Density | 0.93 g/cm³ |

| CAS Number | 2655-27-8 |

Note: The physical properties can vary slightly depending on the source and purity. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

N-pentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNSMBWAESLVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181123 | |

| Record name | N-Pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2655-27-8 | |

| Record name | N-Pentylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Pentylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Pentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-pentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Pentylaniline and Its Analogues

Established Synthetic Routes to N-Pentylaniline

The traditional syntheses of N-Pentylaniline primarily involve two well-established methods: the alkylation of aniline (B41778) and the reduction of nitroarenes. These methods are valued for their reliability and are adaptable for large-scale production.

Alkylation of Aniline with Pentyl Halides

A primary and straightforward method for synthesizing N-Pentylaniline is through the direct alkylation of aniline using pentyl halides. ontosight.ai This nucleophilic substitution reaction involves the nitrogen atom of the aniline attacking the electrophilic carbon of the pentyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.

The general reaction is as follows:

C₆H₅NH₂ + C₅H₁₁X → C₆H₅NHC₅H₁₁ + HX

Where X represents a halogen (Cl, Br, I). The choice of pentyl halide and reaction conditions, such as temperature and solvent, can influence the yield and selectivity of the reaction, minimizing the formation of the dialkylated product, N,N-dipentylaniline.

Reduction of Nitroarenes to N-Pentylaniline Precursors

Another significant pathway involves the reduction of nitroarenes. This multi-step process begins with the nitration of a pentylbenzene (B43098), followed by the reduction of the nitro group to an amine. For instance, 3-nitropentylbenzene can be reduced to 3-pentylaniline (B3145403) using hydrogen gas in the presence of a palladium catalyst. While this method produces a positional isomer of N-pentylaniline, similar principles can be applied to synthesize the N-alkylated form through reductive amination.

Reductive amination is a versatile method for forming amines from a carbonyl compound and an amine. jocpr.com In the context of N-pentylaniline synthesis, this would involve the reaction of aniline with a pentanal or pentanone, followed by the reduction of the intermediate imine. This process can be catalyzed by various reagents, including transition metal complexes. jocpr.com

Industrial Scale Preparation Methods and Optimization

For industrial-scale production, the alkylation of anilines with alcohols in the gas phase over solid catalysts is a common approach. google.com This method is often preferred due to the lower cost of alcohols compared to alkyl halides. tsijournals.com The reaction is typically carried out at elevated temperatures (200-400 °C) and pressures, using catalysts such as γ-Al₂O₃. google.com The catalyst's properties, including its surface area and acidity, are crucial for achieving high conversion and selectivity. google.com Optimization of industrial processes focuses on catalyst efficiency, reaction conditions (temperature, pressure, and reactant ratios), and minimizing by-products to ensure high yield and purity of N-pentylaniline. google.comgoogle.com

Advanced Synthetic Approaches for N-Pentylaniline Derivatives

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of N-alkylated anilines, including derivatives of N-pentylaniline.

N-Alkylation of Anilines with Alcohols

The direct N-alkylation of anilines with alcohols, often referred to as the "borrowing hydrogen" methodology, has gained significant attention. researchgate.netbeilstein-journals.org This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by a catalyst, which then reacts with the amine to form an imine. The catalyst, now in a reduced state, then reduces the imine to the final N-alkylated amine. This atom-economical process often utilizes catalysts based on ruthenium, manganese, or other transition metals and can be performed under milder conditions than traditional methods. beilstein-journals.orgunica.it For example, a commercially available ruthenium complex has been shown to effectively catalyze the N-alkylation of aniline with pentyl alcohol, providing good yields. unica.it

Table 1: Catalytic N-Alkylation of Anilines with Alcohols

| Catalyst System | Amine | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru-based complex | Aniline | Pentyl Alcohol | N-Pentylaniline | 71 | unica.it |

| Ru-based complex | p-Anisidine | Amyl Alcohol | N-Amyl-p-anisidine | High | researchgate.netunica.it |

| Mn-NHC complex | m-Toluidine | Benzyl Alcohol | N-Benzyl-m-toluidine | up to 95 | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Smiles Rearrangement in N-Alkyl Aniline Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can be employed for the synthesis of N-alkyl anilines from phenols. ijacskros.comderpharmachemica.com This method involves the conversion of a phenol (B47542) to an O-aryl ether, which then rearranges to the corresponding N-alkyl aniline in the presence of a base. While not a direct route to N-pentylaniline from aniline, it represents a versatile strategy for synthesizing a wide range of N-alkyl aniline derivatives. vixra.orgderpharmachemica.com The reaction can be facilitated by various catalysts, including silica (B1680970) sulfuric acid and Amberlite IR-400 resin, offering a green chemistry approach to these valuable intermediates. ijacskros.comvixra.org

Selective Nitrogen Insertion into Aryl Alkanes for N-Pentylaniline Formation

The direct conversion of a C-H bond into a C-N bond is a highly sought-after transformation that offers a streamlined route to amines. rsc.org For the synthesis of N-pentylaniline, this would conceptually involve the reaction of pentylbenzene. This approach, often termed C-H amination, bypasses the need for pre-functionalized substrates, enhancing synthetic efficiency. acs.org

Recent advancements have demonstrated that molecular editing via nitrogen insertion can be achieved for aryl alkanes. nih.govresearchgate.net One notable transition-metal-free method utilizes an amination reagent like TsONHR, an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and water in a hexafluoroisopropanol (HFIP) solvent. researchgate.net This system facilitates the precise insertion of a nitrogen atom into a benzylic C(sp³)–H bond. nih.govresearchgate.net The reaction is believed to proceed through a carbocation intermediate, which then reacts with the nitrogen source to form an imine, followed by reduction. researchgate.net This method has shown compatibility with various functional groups on the phenyl ring. nih.gov

Transition metal catalysis provides another powerful avenue for C-H amination. rsc.orgnih.gov Catalysts based on rhodium, acs.orgresearchgate.netnih.gov iridium, acs.org copper, chemrxiv.org and iron researchgate.netresearchgate.netacs.org have been developed for this purpose. For instance, rhodium complexes can catalyze the direct C-H amination of arenes using organic azides as the nitrogen source, releasing only N₂ as a byproduct. acs.orgnih.gov Iron-catalyzed systems, valued for being economical and earth-abundant, have also shown high efficacy, particularly for intramolecular C-H amination. researchgate.netresearchgate.net Some iron catalysts, like iron(III) phthalocyanine (B1677752) ([Fe(III)Pc]), exhibit a strong preference for allylic or benzylic C-H amination. researchgate.netacs.org The general mechanism for these metal-catalyzed reactions often involves the formation of a metal-nitrenoid intermediate that facilitates the C-N bond formation. acs.orgsnnu.edu.cn

While direct examples specifying pentylbenzene as the substrate to form N-pentylaniline are not extensively detailed in the literature, the principles established with substrates like ethylbenzene (B125841) and other alkylbenzenes are directly applicable. nih.govchemrxiv.org The selectivity for the benzylic position is a key advantage of these methods. nih.gov

Table 1: Illustrative Conditions for C-H Amination of Alkylbenzenes This table presents generalized conditions from research on C-H amination of various alkylbenzenes, which are analogous to the synthesis of N-pentylaniline from pentylbenzene.

| Catalyst System | Nitrogen Source | Oxidant/Additive | Solvent | Temperature (°C) | Typical Yields | Reference |

|---|---|---|---|---|---|---|

| Rh(III) Complex | Alkyl/Aryl Azides | None (N₂ byproduct) | Dichloroethane | 80-120 | High | acs.orgnih.gov |

| Cu(I)/Diimine Ligand | Sulfonamides | N-fluorobenzenesulfonimide (NFSI) | Dichlorobenzene | 90-110 | Up to 95% | chemrxiv.org |

| Iron Phthalocyanine | Dioxazolones | None (Decarboxylation) | Hexafluoroisopropanol (HFIP) | 25 | Good | researchgate.net |

Hydroamination Methods for Hindered N-Pentylaniline Amine Motifs

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. wikipedia.orgacs.org To form N-pentylaniline, this reaction would involve the addition of aniline to 1-pentene (B89616). This approach is particularly valuable for creating hindered amine structures, which can be challenging to access through traditional alkylation methods that often suffer from over-alkylation. conicet.gov.arscientificlabs.ie

The reaction can proceed with either Markovnikov or anti-Markovnikov regioselectivity, depending on the catalyst and conditions employed. wikipedia.org

Markovnikov addition to 1-pentene would yield N-(pentan-2-yl)aniline. Catalysts based on late transition metals like palladium and rhodium often favor this pathway. nih.govfrontiersin.org The mechanism typically involves the nucleophilic attack of the amine on a metal-coordinated alkene. nih.govfrontiersin.org

Anti-Markovnikov addition is required to produce the linear N-pentylaniline from 1-pentene. This has been a significant challenge, but recent progress, particularly in photoredox catalysis, has provided effective solutions. nih.govthieme.deorganic-chemistry.orgsigmaaldrich.com Organic photoredox catalysts, such as acridinium (B8443388) salts, in combination with a hydrogen atom donor like a thiol, can generate aminium radical cations from the amine. nih.govorganic-chemistry.org These radicals then add to the alkene at the terminal carbon with high regioselectivity, leading to the anti-Markovnikov product. nih.gov

Iron-catalyzed systems have also been developed for the reductive hydroamination of olefins with nitroarenes, which are reduced in situ to the corresponding aniline. rsc.org This method provides an alternative route to N-alkylanilines under mild conditions. rsc.org The synthesis of hindered amines, such as 4-Methoxy-N-(tert-pentyl)aniline, has been successfully demonstrated using innovative hydroamination methods, highlighting the robustness of this strategy for accessing sterically demanding structures. scientificlabs.ie

Table 2: Regioselectivity in Hydroamination of Terminal Alkenes with Anilines This table illustrates the general outcomes and catalytic systems for producing linear (anti-Markovnikov) or branched (Markovnikov) N-alkylanilines.

| Regioselectivity | Product from 1-Pentene | Catalyst Type | Example Catalyst System | Mechanism | Reference |

|---|---|---|---|---|---|

| Anti-Markovnikov | N-Pentylaniline | Organic Photoredox | Acridinium Salt / Thiol | Radical Mediated | nih.govorganic-chemistry.org |

| Markovnikov | N-(Pentan-2-yl)aniline | Late Transition Metal | Pd(TFA)₂ / DPPF | Nucleophilic Attack | nih.gov |

Comparative Analysis of Synthetic Efficiency and Selectivity for N-Pentylaniline Production

Both selective nitrogen insertion (C-H amination) and hydroamination represent modern, efficient strategies for N-pentylaniline synthesis, each with distinct advantages and limitations regarding efficiency and selectivity.

Efficiency:

Step Economy: Both methods offer significant step economy over classical multi-step syntheses (e.g., alkylation of aniline with pentyl halides). rsc.orgrsc.org C-H amination directly functionalizes an abundant hydrocarbon feedstock (pentylbenzene), while hydroamination utilizes common feedstocks (aniline and 1-pentene). nih.govwikipedia.org

Reaction Conditions: Recent progress has enabled many of these reactions to proceed under milder conditions. Photoredox hydroamination often occurs at room temperature, nih.gov and some iron-catalyzed C-H aminations are also performed at ambient temperatures. researchgate.net However, other systems, particularly those involving rhodium-catalyzed C-H amination, may require elevated temperatures. nih.gov

Selectivity:

Regioselectivity: This is a critical point of differentiation. C-H amination of pentylbenzene is highly regioselective for the benzylic C-H bond, directly leading to the desired N-pentylaniline precursor structure. nih.gov In contrast, the regioselectivity of hydroamination is catalyst-dependent. Achieving the desired linear N-pentylaniline via anti-Markovnikov addition to 1-pentene requires specific catalytic systems, such as organic photoredox catalysts, as traditional methods often favor the branched Markovnikov product. nih.govnih.gov

Chemoselectivity: C-H amination must be selective for the target C-H bond over other potentially reactive sites in the molecule. Modern catalysts show excellent selectivity, for instance, preferring benzylic C-H bonds over aliphatic ones. researchgate.netacs.org For hydroamination, a key challenge is preventing side reactions like alkene isomerization. nih.gov For both methods, preventing over-reaction (e.g., dialkylation in hydroamination or multiple aminations) is crucial and is generally well-controlled by catalyst design and reaction conditions. rsc.orgnih.gov

Table 3: Comparative Analysis of Synthetic Routes to N-Pentylaniline

| Feature | Selective Nitrogen Insertion (C-H Amination) | Hydroamination (Anti-Markovnikov) |

|---|---|---|

| Starting Materials | Pentylbenzene, Nitrogen Source | Aniline, 1-Pentene |

| Key Advantage | Utilizes abundant hydrocarbon feedstock; High intrinsic regioselectivity for the benzylic position. | 100% atom economy; Milder reaction conditions are often possible. |

| Key Challenge | Often requires stoichiometric oxidants or produces byproducts (e.g., N₂, CO₂). | Controlling regioselectivity to favor the linear (anti-Markovnikov) product requires specialized catalysts. |

| Regioselectivity | Excellent: Targets the benzylic C(sp³)–H bond. | Catalyst-dependent: Requires specific photoredox or other advanced systems for the desired product. |

| Catalyst Systems | Rhodium, Iridium, Iron, Copper, or Metal-Free systems. | Organic Photoredox catalysts are prominent for anti-Markovnikov addition. |

Chemical Reactivity and Mechanistic Studies of N Pentylaniline

Electrophilic Aromatic Substitution Reactions of the N-Pentylaniline Ring

The reactivity of the N-pentylaniline aromatic ring in electrophilic substitution reactions is significantly influenced by the N-pentylamino group (-NHC₅H₁₁). This group acts as a powerful activator, rendering the benzene (B151609) ring more susceptible to electrophilic attack than benzene itself. wikipedia.orgbyjus.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system through resonance, which increases the electron density at the ortho and para positions. Consequently, the N-pentylamino group is an ortho-, para-director for incoming electrophiles. byjus.com The pentyl group itself, being an alkyl group, contributes to this activation through a weak inductive effect.

The halogenation of N-pentylaniline proceeds readily due to the strong activating effect of the amino group. In reactions with halogens like bromine or chlorine, electrophilic substitution occurs preferentially at the ortho and para positions. wikipedia.org The generally accepted mechanism for electrophilic aromatic halogenation involves the attack of the electron-rich aromatic ring on the halogen, which can be polarized by a Lewis acid catalyst or, in the case of highly activated rings like N-pentylaniline, may react directly. libretexts.orgmsu.edu

The reaction mechanism can be summarized in two main steps:

Formation of a positively charged intermediate, known as an arenium ion or sigma complex, where the electrophile (e.g., Br⁺) has bonded to the ring. This step is typically the rate-determining step.

A base in the reaction mixture removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring.

Due to the high activation, polysubstitution is common. For example, aniline (B41778) reacts with bromine water to instantly form 2,4,6-tribromoaniline (B120722) as a precipitate. byjus.com A similar outcome can be anticipated for N-pentylaniline.

Table 1: Halogenation of Anilines This table is illustrative and based on the known reactivity of anilines.

| Reactant | Reagent | Catalyst | Major Product(s) | Reference |

| Aniline | Bromine Water | None | 2,4,6-Tribromoaniline | byjus.com |

| Aniline | Chlorine | Iron(III) chloride | Mixture of o-chloroaniline and p-chloroaniline | wikipedia.org |

The nitration of N-pentylaniline presents challenges not seen in halogenation. While the N-pentylamino group is an ortho-, para-director, direct nitration using a standard mixture of concentrated nitric acid and sulfuric acid is often unsuccessful. The highly acidic conditions lead to the protonation of the basic amino group, forming the N-pentylanilinium ion (-NH₂⁺C₅H₁₁). chemistrysteps.com

The key consequences of this protonation are:

Deactivation: The positively charged anilinium group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack.

Change in Directing Effect: The deactivating anilinium group becomes a meta-director. chemistrysteps.com

As a result, direct nitration tends to produce significant amounts of the meta-nitro derivative, along with oxidation byproducts due to the harshness of the nitrating mixture. byjus.comchemistrysteps.com To circumvent these issues and achieve nitration at the para-position, a common strategy is to first protect the amino group via acylation, for example, by reacting it with acetic anhydride (B1165640) to form N-pentylacetanilide. The N-acetyl group is still an ortho-, para-director but is less activating and prevents protonation. After nitration of the protected compound, the acetyl group can be removed by hydrolysis to yield the desired p-nitro-N-pentylaniline.

Table 2: Nitration Products of Aniline under Different Conditions This table illustrates the effect of reaction conditions on the nitration of aniline, which is analogous to N-pentylaniline.

| Reaction | Conditions | Major Product(s) | Minor Product(s) | Reference |

| Direct Nitration | HNO₃, H₂SO₄, 288 K | m-Nitroaniline (~47%) | p-Nitroaniline (~51%), o-Nitroaniline (~2%) | chemistrysteps.com |

| Nitration of Acetanilide | HNO₃, H₂SO₄, then H₂O/H⁺ | p-Nitroaniline | o-Nitroaniline | smolecule.com |

Halogenation Mechanisms

Oxidation Reactions of the Amine Functionality in N-Pentylaniline

The nitrogen atom in N-pentylaniline is susceptible to oxidation, and the reaction can yield a variety of products depending on the oxidizing agent and conditions. libretexts.org The oxidation state of nitrogen in an amine is -3, and it can be oxidized to various higher states. libretexts.org

Oxidation of secondary aromatic amines like N-pentylaniline can lead to the formation of N-nitroso compounds (R-N(Ar)-N=O). This transformation, known as N-nitrosation, can occur through the reaction with nitrous acid (HNO₂). scienceasia.org N-nitroso compounds are also known to be formed as byproducts in certain industrial nitration processes. google.comgoogle.com

Further oxidation, using stronger oxidizing agents like peroxy acids, can convert the amine to a nitro derivative (Ar-NO₂), although this is more typical for primary amines after initial oxidation to hydroxylamines. wikipedia.org The oxidation of the amine functionality is a complex process and can lead to a mixture of products.

A notable reaction is the Fischer-Hepp rearrangement, where aromatic N-nitrosoamines can be converted to C-nitrosoanilines (typically p-nitrosoanilines) in the presence of an acid. wikipedia.org

The oxidation of anilines can also result in the formation of quinone or quinone imine structures, which are often colored and can be highly reactive. The oxidation of aniline itself can lead to the formation of aniline black, a complex polymer, via quinone imine intermediates.

For anilines with a substituent at the para-position, such as p-methylaniline, oxidation can lead to the formation of a quinone methide imine. oecd.org Quinone imines are electrophilic and can act as Michael acceptors. nih.govias.ac.in The formation of these reactive metabolites is a topic of interest in toxicology, as they can covalently bind to biological macromolecules. nih.gov While N-pentylaniline itself is not para-substituted, oxidative processes could potentially lead to hydroxylated intermediates that are then oxidized to quinone-like structures. For instance, the oxidation of o-aminophenols is a known route to quinone-monoimines. ias.ac.in

Formation of Nitro and Nitroso Derivatives

Reduction Reactions of N-Pentylaniline Derivatives

Derivatives of N-pentylaniline that contain oxidized functional groups can often be reduced back to the amine. The most significant of these reactions is the reduction of nitro-N-pentylaniline derivatives to form the corresponding amino-N-pentylanilines. This reaction is a cornerstone of synthetic organic chemistry, often used to introduce an amino group onto an aromatic ring after using the nitro group's meta-directing effect. u-tokyo.ac.jp

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reducing Agents: More modern and milder reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), have been developed for the chemoselective reduction of nitro groups in the presence of other sensitive functional groups. doi.org

This reduction is a reliable way to synthesize substituted anilines that may not be accessible through direct substitution. For example, m-amino-N-pentylaniline could be synthesized by nitrating N-pentylaniline (under conditions favoring meta-substitution) and then reducing the resulting m-nitro-N-pentylaniline.

Nucleophilic Reactivity of the Amino Group in N-Pentylaniline

The chemical behavior of N-Pentylaniline is significantly influenced by the amino group (-NH-), which confers nucleophilic properties upon the molecule. A nucleophile is a chemical species that donates an electron pair to form a chemical bond. cecmohali.org The lone pair of electrons on the nitrogen atom in N-Pentylaniline makes it an electron-rich center, capable of attacking electron-deficient species. libretexts.orglibretexts.org This inherent nucleophilicity drives its participation in a variety of organic reactions, most notably nucleophilic substitution and addition reactions.

Amines are generally more nucleophilic than alcohols because nitrogen is less electronegative than oxygen, making it more willing to donate its electron pair. libretexts.org The reactivity of N-Pentylaniline as a nucleophile is demonstrated in several common transformations. For instance, it can undergo N-alkylation reactions where the nucleophilic nitrogen atom attacks an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. chemguide.co.uk This is a fundamental process for synthesizing more complex amines. A primary amine, upon reacting with a halogenoalkane, can form a secondary amine, which itself is nucleophilic and can react further to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk

The general mechanism for nucleophilic substitution involves the attack of the nucleophile on the substrate, leading to the displacement of a leaving group. rammohancollege.ac.in In the case of N-Pentylaniline reacting with an alkyl halide, the nitrogen's lone pair attacks the partially positive carbon atom bonded to the halogen, resulting in the expulsion of the halide ion. rammohancollege.ac.inchemguide.co.uk

This reactivity is harnessed in various synthetic applications. For example, N-Pentylaniline can be used as an intermediate in the production of dyes, pharmaceuticals, and polymers. lookchem.com Its ability to form new C-N bonds is crucial in iron-catalyzed direct alkylation processes with alcohols and in palladium-catalyzed C-N cross-coupling reactions, which are powerful methods for constructing complex molecules. lookchem.comscispace.com

Imine Formation Catalyzed by N-Pentylaniline Derivatives

Imines, compounds containing a carbon-nitrogen double bond (C=N), are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. libretexts.orgmasterorganicchemistry.comchemistryviews.org This reversible, acid-catalyzed reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the imine. libretexts.org

While N-Pentylaniline itself is a reactant in imine formation, research has explored how the formation of the resulting imine can be catalyzed. A notable study investigated the reaction between 4-pentylaniline (B1581728) (an isomer of N-pentylaniline) and 4-pentylbenzaldehyde (B1294691) to understand how supramolecular structures can catalyze imine formation. rsc.org In this research, various phosphine (B1218219) oxide oligomers were tested for their catalytic activity. rsc.org

The study found that the rate of imine formation was significantly accelerated by a trimeric phosphine oxide oligomer (denoted as AAA). rsc.org In contrast, a monomeric version (nBu₃PO) and a dimeric version (AA) of the catalyst showed no significant catalytic effect compared to the control experiment. rsc.org This suggests that the length and structure of the catalyst are crucial for its function. The proposed mechanism involves hydrogen bonding interactions between the catalyst and the aldehyde, which facilitates the subsequent reaction with the aniline. rsc.org The secondary amines present in the backbone of the catalyst are thought to play a direct role, possibly through the formation of a reactive iminium ion intermediate, which exemplifies nucleophilic covalent catalysis. rsc.org

The effectiveness of different catalysts on the imine formation reaction is summarized in the table below, which shows the half-life of the aldehyde starting material in the presence of each additive. rsc.org

| Additive | Concentration | Half-life of Aldehyde (h) |

| None (Control) | - | ~22 |

| nBu₃PO | 10 mM | ~22 |

| AA | 5 mM | ~22 |

| AAA | 3.3 mM | ~5 |

| Data derived from a study on the reaction of 4-pentylbenzaldehyde with 4-pentylaniline. rsc.org |

This data clearly indicates that the trimer AAA is an effective catalyst, reducing the reaction half-life by more than fourfold. rsc.org Further experiments confirmed that this catalytic effect is dependent on the hydrogen-bonding recognition sites on the reactants, as no catalysis was observed when using an aldehyde that lacked these sites. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques in N Pentylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring for N-Pentylaniline

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of N-Pentylaniline. By analyzing the magnetic properties of its atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule of N-Pentylaniline. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons. For instance, in a study using a 300 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons of a derivative, N-(4-methoxybenzyl)-N-pentylaniline, appeared as a multiplet in the range of δ 7.28-6.71 ppm. rsc.org The protons of the pentyl group exhibit characteristic signals: the terminal methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons show up as multiplets at different chemical shifts. rsc.org The coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the carbon skeleton. orgchemboulder.com

Table 1: Illustrative ¹H NMR Data for an N-Pentylaniline Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.28-6.71 | Multiplet |

| Methylene-H (adjacent to N) | 4.55 | Singlet |

| Methylene-H (pentyl chain) | 1.78-1.68 | Multiplet |

| Methylene-H (pentyl chain) | 1.47-1.36 | Multiplet |

| Methyl-H (pentyl chain) | 0.99 | Triplet |

Data is for N-(4-methoxybenzyl)-N-pentylaniline and is illustrative for N-Pentylaniline. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of N-Pentylaniline. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. For example, in the analysis of N-(4-methoxybenzyl)-N-pentylaniline, the aromatic carbons show signals in the downfield region (δ 112.3-158.6 ppm), while the aliphatic carbons of the pentyl group appear in the upfield region (δ 14.3-54.0 ppm). rsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org

Table 2: Illustrative ¹³C NMR Data for an N-Pentylaniline Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C (substituted) | 158.6, 148.8, 131.1 |

| Aromatic C-H | 129.3, 127.8, 116.0, 114.1, 112.3 |

| Methylene C (adjacent to N) | 54.0, 51.3 |

| Methylene C (pentyl chain) | 29.5, 26.9, 22.7 |

| Methyl C (pentyl chain) | 14.3 |

Data is for N-(4-methoxybenzyl)-N-pentylaniline and is illustrative for N-Pentylaniline. rsc.org

Advanced NMR techniques are utilized to investigate the conformational and dynamic properties of N-alkylanilines. nih.govresearchgate.net Methods such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the pentyl group relative to the aniline (B41778) ring. scispace.com Furthermore, temperature-dependent NMR studies can reveal information about the rotational barriers around the C-N bond. rsc.org These studies have shown that for many N-alkylanilines, the nitrogen atom is pyramidal and undergoes rapid inversion. nih.govresearchgate.net Computational methods, combining molecular mechanics and quantum mechanics, are often used in conjunction with experimental NMR data to provide a more detailed understanding of the conformational landscape. nih.govresearchgate.net

Carbon-13 (¹³C) NMR Applications

Mass Spectrometry (MS) for Molecular Ion Validation and Fragmentation Analysis of N-Pentylaniline

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of N-Pentylaniline, the peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion (M+•), which is the intact molecule with one electron removed. chemguide.co.uk For N-Pentylaniline (C₁₁H₁₇N), the expected exact mass of the molecular ion is 163.1361. nist.gov

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, offering valuable structural information. Common fragmentation pathways for aliphatic amines like N-Pentylaniline include α-cleavage, where the bond between the nitrogen and an adjacent carbon is broken. miamioh.edu This process often leads to the loss of an alkyl radical, with the largest alkyl group being preferentially lost. miamioh.edu For N-Pentylaniline, this could result in the loss of a butyl radical (C₄H₉•) to form a prominent fragment ion. Other potential fragmentations involve rearrangements and cleavages within the pentyl chain and the aromatic ring. msu.edu

Table 3: Predicted Fragmentation Data for N-Pentylaniline

| m/z | Ion Formula | Description |

| 163 | [C₁₁H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 106 | [C₇H₈N]⁺ | Loss of Butyl Radical (α-cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

This data is predictive and based on general fragmentation patterns of N-alkylanilines.

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high accuracy, allowing for the unambiguous determination of the molecular formula. uni-saarland.de

Chromatographic Methodologies for N-Pentylaniline and Related Compounds

Chromatographic techniques are essential for the separation, purification, and purity assessment of N-Pentylaniline and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components of a mixture and determining the purity of a compound. chromforum.org For N-Pentylaniline, a reverse-phase HPLC method is often employed. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid. sielc.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. N-Pentylaniline, being a relatively nonpolar compound, will have a certain retention time under specific HPLC conditions. Impurities present in the sample will likely have different polarities and therefore different retention times, allowing for their separation and quantification. mdpi.com The purity of an N-Pentylaniline sample can be assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram. chromforum.org Gradient elution, where the composition of the mobile phase is changed over time, can be used to effectively separate compounds with a wide range of polarities. researchgate.net

Table 4: Typical HPLC Parameters for N-Alkylaniline Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid |

| Detection | UV (e.g., 210 nm, 254 nm) |

| Flow Rate | e.g., 1.0 mL/min |

| Mode | Gradient or Isocratic |

These are general parameters and can be optimized for specific applications. sielc.comresearchgate.net

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile organic compounds like N-Pentylaniline. libretexts.orgphenomenex.com Its high precision, speed, and ability to handle complex mixtures make it indispensable for quantitative analysis. libretexts.orgphenomenex.com In the context of N-Pentylaniline research, GC is applied to determine the purity of synthesized batches and to quantify its presence in various matrices.

The United States Environmental Protection Agency (EPA) Method 8131, for instance, outlines the use of gas chromatography with a nitrogen-phosphorus detector (NPD) for determining the concentration of aniline and its derivatives in environmental samples. epa.gov This methodology is applicable to N-Pentylaniline, leveraging the detector's specificity for nitrogen-containing compounds to minimize matrix interference and enhance detection sensitivity. epa.gov The technique involves extracting the analyte from the sample, followed by injection into the GC system where it is separated from other components based on its volatility and interaction with the column's stationary phase. libretexts.org

Furthermore, GC is a vital tool in quality control across pharmaceutical and chemical manufacturing industries. phenomenex.comnews-medical.net It is used to identify and quantify trace impurities in raw materials and finished products, ensuring the material meets stringent purity specifications. news-medical.net For N-Pentylaniline, this could involve detecting residual starting materials or by-products from its synthesis.

Table 1: Gas Chromatography Parameters for Aniline Derivatives Analysis

| Parameter | Specification | Purpose |

| Technique | Capillary Gas Chromatography | Provides high-resolution separation of volatile compounds. epa.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | Offers high selectivity and sensitivity for nitrogen-containing compounds like N-Pentylaniline. epa.gov |

| Injection Mode | Splitless | Ensures the maximum amount of analyte is transferred to the column, which is suitable for trace analysis. epa.gov |

| Confirmation | Second GC column with different stationary phase / GC-MS | Confirms the identity of the analyte, especially in unfamiliar or complex samples. epa.gov |

Ion Mobility Spectrometry for N-Pentylaniline Analysis

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ionized molecules in the gas phase based on their size, shape, and charge. veritasinnovation.comrsc.org This method has demonstrated utility in the analysis of N-Pentylaniline, particularly in the context of identifying volatile organic compounds (VOCs).

In a notable research application, multi-capillary column-ion mobility spectrometry (MCC-IMS) was employed to identify the characteristic volatile metabolomes of human pathogenic bacteria. researchgate.net In this study, Pentylaniline was identified as one of the VOCs in the headspace of Proteus mirabilis after a 24-hour growth period. researchgate.net The technique works by ionizing the sample vapor and introducing the ions into a drift tube containing a buffer gas under a weak electric field. veritasinnovation.com Ions traverse the tube at a speed dependent on their ion mobility, with smaller, more compact ions traveling faster than larger ones. veritasinnovation.comrsc.org The resulting arrival time spectrum provides a fingerprint for the compounds present. mdpi.com

The coupling of IMS with gas chromatography (GC-IMS) or mass spectrometry (IMS-MS) provides an additional dimension of separation, enhancing method selectivity and the confidence of compound identification. mdpi.com This is particularly useful for separating isomeric and isobaric compounds that may not be resolved by chromatography or mass spectrometry alone. mdpi.com

Table 2: Ion Mobility Spectrometry in VOC Analysis

| Feature | Description | Relevance to N-Pentylaniline |

| Principle | Separation of gas-phase ions based on mobility in an electric field. veritasinnovation.com | Allows for detection and identification based on its specific drift time. |

| Ionization | Typically soft ionization, such as corona discharge, creating protonated molecules like [M+H]⁺. mdpi.com | N-Pentylaniline, with its basic nitrogen atom, is readily ionized. |

| Application | Detection of VOCs from bacterial cultures. researchgate.net | N-Pentylaniline has been successfully identified as a bacterial VOC using MCC-IMS. researchgate.net |

| Advantages | High speed, sensitivity, and operation at atmospheric pressure. veritasinnovation.com | Enables real-time analysis in various settings, from laboratories to field applications. |

Vibrational Spectroscopy for Functional Group Analysis in N-Pentylaniline (Excluding Basic Properties)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules by probing their vibrational modes. msu.edu

Infrared (IR) Spectroscopy Research

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. hscprep.com.au It operates on the principle that covalent bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies (stretching, bending, etc.). msu.eduhscprep.com.au This results in a unique spectral fingerprint that provides structural information. hscprep.com.au

For N-Pentylaniline, an IR spectrum would be used to confirm the presence of its key structural features. Researchers would look for characteristic absorption bands that signify the N-H bond, the alkyl C-H bonds of the pentyl group, the aromatic C-H and C=C bonds of the aniline ring, and the C-N bond. libretexts.org The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to simple stretching vibrations and are highly characteristic of specific functional groups. msu.edu The more complex region from 1450 to 600 cm⁻¹ is called the fingerprint region, which provides a unique pattern for the molecule as a whole. msu.edu

Table 3: Predicted Characteristic IR Absorption Bands for N-Pentylaniline

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N–H stretch | 3300–3500 | Medium-Weak |

| Alkyl Group | C–H stretch | 2850–3000 | Strong |

| Aromatic Ring | C–H stretch | 3000–3100 | Medium |

| Aromatic Ring | C=C stretch | 1450–1600 | Medium-Weak |

| Amine | C–N stretch | 1030–1230 | Medium |

Raman Spectroscopy Research

Raman spectroscopy is complementary to IR spectroscopy and provides valuable information about a molecule's vibrational modes. Research on liquid crystalline compounds containing the pentylaniline moiety demonstrates the power of this technique. In a study of N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline, Raman spectra were recorded as a function of temperature. researchgate.netresearchgate.net

The analysis involved the deconvolution of spectral features in the 1140-1220 cm⁻¹ and 1550-1640 cm⁻¹ regions using Lorentzian profiles to obtain precise peak positions and intensities. researchgate.netresearchgate.net The researchers observed that certain Raman bands, particularly those at 1167, 1171, 1594, and 1627 cm⁻¹, showed significant changes in their spectral parameters during phase transitions. researchgate.net These bands were attributed to vibrational modes within the core of the molecule, and their behavior was explained by changes in molecular conformation and alignment. researchgate.netresearchgate.net Such studies highlight how Raman spectroscopy can be used to probe the subtle structural dynamics of molecules containing N-Pentylaniline.

Table 4: Selected Raman Bands in a Pentylaniline-Containing Liquid Crystal

| Observed Wavenumber (cm⁻¹) | Assignment/Interpretation |

| 1167, 1171 | Related to the molecular core structure. researchgate.net |

| 1194 | Ascribed to a vibrational mode of the core. researchgate.net |

| 1594, 1627 | Attributed to vibrations involving the C₆H₄-N= bond and aromatic rings. researchgate.net |

Elemental Analysis for Stoichiometric Confirmation of N-Pentylaniline

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound, thereby confirming its empirical and molecular formula. davidson.edu For a newly synthesized batch of N-Pentylaniline, elemental analysis provides the ultimate stoichiometric confirmation.

The most common method is combustion analysis (CHN analysis), where a small, precisely weighed sample of the compound is burned in an excess of oxygen. davidson.edu The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. davidson.edu

The molecular formula for N-Pentylaniline is C₁₁H₁₇N. Based on the atomic masses of Carbon (≈12.01 g/mol ), Hydrogen (≈1.008 g/mol ), and Nitrogen (≈14.01 g/mol ), the theoretical elemental composition can be calculated. The experimental results from the CHN analyzer must closely match these theoretical values. For publication in reputable chemistry journals, the found values for C, H, and N must typically be within ±0.4% of the calculated theoretical values, providing rigorous confirmation of the compound's stoichiometry. stackexchange.com

Table 5: Elemental Composition of N-Pentylaniline (C₁₁H₁₇N)

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Theoretical Mass Percent (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 81.93% |

| Hydrogen (H) | 1.008 | 17 | 17.136 | 10.63% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.69% |

| Total | 163.264 | 100.00% |

Computational and Theoretical Investigations of N Pentylaniline

Quantum Chemical Calculations on N-Pentylaniline (e.g., DFT)

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules at the electronic level. rsdjournal.orgnumberanalytics.com DFT has become a vital tool in modern chemistry for investigating electronic structure and predicting molecular properties with high accuracy. rsdjournal.orgaspbs.com These methods are used to calculate the ground-state electronic energy and electron density of a system, from which numerous other properties can be derived. numberanalytics.com

The electronic structure of a molecule, which includes the arrangement of its electrons in various orbitals, governs its chemical properties and reactivity. researchgate.net Theoretical calculations can map the electron density and molecular electrostatic potential (MESP), revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. mdpi.com This information is critical for predicting how N-pentylaniline might interact with other reagents or catalysts.

The reactivity of a molecule is intrinsically linked to its electronic configuration. researchgate.net Computational models can predict various reactivity descriptors. For instance, in related Schiff's base liquid crystals, theoretical investigations have been conducted to understand the effects of structural modifications on the material's properties. sapub.org The chemical properties of elements and the compounds they form are dependent on the electronic structure of the outer shell of their atoms. researchgate.net By analyzing these electronic features, researchers can predict sites of reaction, understand reaction mechanisms, and even design new molecules with tailored reactivity. For example, studies on other organic molecules have shown that DFT can be used to understand the influence of different functional groups on the electronic structure and reactivity of the entire molecule. mcmaster.canih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. ajchem-a.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For derivatives of N-pentylaniline, such as the nO.m liquid crystal compounds, DFT has been used to calculate HOMO and LUMO energies and the corresponding energy gap. sapub.org These calculations help explain the electrochemical properties and are influenced by structural changes, such as the position of an oxygen atom in the molecule. sapub.org The energy gap is a critical parameter derived from FMO analysis. sapub.org

Below is an interactive table showing representative data from DFT calculations on related Schiff base compounds, illustrating the type of information obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| NAPHE1 | -5.45 | -1.35 | 4.10 |

| NAPHE2 | -5.73 | -1.25 | 4.48 |

| 2MDA | - | - | 5.21 |

| USA | - | - | 4.50 |

| Generic Schiff Base | -4.085 | - | - |

| Data sourced from theoretical studies on various organic compounds for illustrative purposes. sapub.orgresearchgate.net |

Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations of N-Pentylaniline and its Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bonvinlab.org The process involves assigning initial velocities to atoms and then calculating the forces acting upon them to simulate their subsequent motion according to the laws of mechanics. bonvinlab.org This technique is invaluable for understanding the dynamic behavior of systems, including conformational changes, diffusion, and intermolecular interactions. mdpi.com

MD simulations have been specifically applied to study N-pentylaniline and its derivatives. znaturforsch.comresearchgate.net These simulations can model the interactions of N-pentylaniline with other molecules, such as solvents or ions, and provide insights into its transport properties. znaturforsch.comresearchgate.net For example, simulations can be set up to study the interaction of molecules with a surface or within a solution, using periodic boundary conditions to mimic a larger system. mdpi.com The simulations are often run under specific thermodynamic conditions (e.g., constant temperature and pressure, known as the NPT ensemble) to closely resemble real-world experimental environments. bonvinlab.org Such studies are crucial for applications involving membranes, sensors, or understanding the behavior of these molecules in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Pentylaniline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity or a specific chemical property. nih.govresearchgate.net The fundamental principle is that the structure of a molecule dictates its activity. researchgate.net The QSAR process involves generating molecular descriptors (numerical representations of chemical information), building a mathematical model, and validating its predictive power. csit.am

For N-pentylaniline derivatives, QSAR models could be developed to predict a wide range of activities, such as their efficacy as antimicrobial agents, their toxicity, or their properties as liquid crystals. The process begins with a dataset of molecules with known activities. core.ac.uk Descriptors, which can be 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices), or 3D (e.g., spatial coordinates), are calculated for each molecule. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a model is trained to correlate these descriptors with the observed activity. researchgate.netnih.gov

The table below illustrates the conceptual structure of a dataset used for QSAR modeling.

| Derivative | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Descriptor 3 (e.g., Surface Area) | Biological Activity (e.g., pIC50) |

| Derivative A | 2.5 | 250.3 | 300.1 | 5.2 |

| Derivative B | 2.8 | 264.4 | 315.6 | 5.5 |

| Derivative C | 2.2 | 236.2 | 290.8 | 4.9 |

| Derivative D | 3.1 | 278.4 | 325.3 | 5.8 |

This table is a hypothetical representation to illustrate the components of a QSAR study.

Theoretical Studies of Phase Transitions in N-Pentylaniline Liquid Crystalline Systems

Many derivatives of N-pentylaniline, particularly Schiff bases like the nO.m series, are known to exhibit liquid crystalline properties. sapub.org These materials can exist in intermediate phases (mesophases) between the solid crystalline state and the isotropic liquid state, which possess properties of both liquids and solids. Theoretical studies, often combined with experimental techniques like X-ray diffraction and dilatometry, are essential for understanding the complex phase transitions in these systems. znaturforsch.comresearchgate.net

Research on compounds such as N-(4-n-pentyloxybenzylidene)4′-n-pentylaniline (5O.5) has revealed a rich polymorphism, including nematic (N) and various smectic (S) phases like smectic A (SA), smectic C (SC), smectic B (SB), smectic F (SF), and smectic G (SG). sapub.orgresearchgate.net Theoretical considerations help to rationalize why certain phases appear and at what temperatures the transitions occur. For example, studies have investigated how modifying the molecular structure, such as altering the length of the alkyl chains or changing the position of linking atoms like oxygen, influences the sequence and stability of these liquid crystal phases. sapub.org Volumetric studies combined with theoretical models are used to determine the nature of these phase transitions, identifying them as first-order or second-order. researchgate.net

The table below summarizes phase transition data for some N-pentylaniline derivatives from the nO.m series.

| Compound | Phase Sequence | Transition Temperatures (°C) | Reference |

| N-(4-n-pentyloxybenzylidene)4′-n-pentylaniline (5O.5) | N, SA, SC, SF, SG | Multiple transitions reported | researchgate.net |

| N-(p-n-butyloxy benzylidene) p-n-dodecyl aniline (B41778) (4O.12) | N, SA, SB | Multiple transitions reported | researchgate.net |

| N-(p-n-Octyloxy benzylidene) p-n-Pentyl aniline (8O.5) | Smectic-A, Smectic-B, Smectic-G | Multiple transitions reported | sapub.org |

Advanced Applications of N Pentylaniline in Materials Science

N-Pentylaniline as a Monomer in Polymer Synthesis

N-Pentylaniline is utilized as a monomer in the synthesis of advanced polymers, most notably derivatives of polyaniline (PANI). Polyanilines are a class of conductive polymers known for their interesting electronic properties, but their application is often limited by poor solubility, which hinders processing.

The incorporation of N-pentylaniline as a monomer or a comonomer in the polymer chain addresses this critical issue. The presence of the pentyl (C5H11) group significantly enhances the solubility of the resulting polymer in common organic solvents. rsc.org This improved solubility is crucial for creating uniform thin films, which are essential for the fabrication of electronic devices. rsc.org The synthesis of these polymers can be achieved through the chemical or electrochemical polymerization of the N-pentylaniline monomer. rsc.orgnih.gov The resulting substituted polyanilines are not only more processable but also exhibit properties that make them suitable for use in the design of chemical sensors. rsc.org

N-Pentylaniline Derivatives in Liquid Crystal Research

N-Pentylaniline is a cornerstone in the synthesis of thermotropic liquid crystals, which exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecule's inherent anisotropy is fundamental to the formation of these mesophases. Specifically, it is widely used to create Schiff base (azomethine) liquid crystals, which are known for their rich and complex polymorphic behavior. tandfonline.comsapub.org

The synthesis of liquid crystals incorporating the N-pentylaniline moiety is typically achieved through a condensation reaction. This reaction involves N-pentylaniline and a substituted benzaldehyde, often in an ethanol (B145695) solution with a catalytic amount of acid, to form a Schiff base (a compound containing a C=N double bond). environmentaljournals.orgutar.edu.my The resulting molecular structure, often a calamitic (rod-shaped) molecule, is what gives rise to liquid crystalline properties.

The characterization of these synthesized compounds is a multi-step process.

Mesophase Identification: The liquid crystalline behavior is investigated using Polarizing Optical Microscopy (POM), which reveals the characteristic textures of different mesophases (e.g., nematic, smectic). tandfonline.com

Phase Transition Analysis: Differential Scanning Calorimetry (DSC) is employed to determine the temperatures and enthalpy changes associated with the transitions between different phases (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid). environmentaljournals.org

A well-studied example is N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline, which exhibits multiple liquid crystal phases. The transition temperatures for this compound have been meticulously documented through various analytical methods.

Table 1: Phase Transition Temperatures of N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline (5O.5)

| Transition | Temperature (°C) | Method |

|---|---|---|

| Crystal to Smectic G | ~30-32 | Raman, DSC |

| Smectic G to Smectic F | ~47 | Raman, X-ray |

| Smectic F to Smectic C | ~49 | Raman, X-ray |

| Smectic C to Smectic A | ~53.1 | X-ray |

| Smectic A to Nematic | ~67 | Raman, X-ray |

| Nematic to Isotropic | ~80 | Raman, DSC |

Note: Transition temperatures can vary slightly based on experimental conditions and purity. researchgate.nettandfonline.comresearchgate.net

The mesophases derived from N-pentylaniline exhibit complex and fascinating phase transition behaviors. Detailed studies using techniques like Raman spectroscopy and dilatometry have provided deep insights into the molecular dynamics at these transitions.

A study on N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline (5O5) using Raman spectroscopy revealed distinct molecular changes at each transition. researchgate.nettandfonline.comtandfonline.com

Cr-G Transition (Crystal to Smectic G): This transition is marked by increased orientational and vibrational freedom of the alkyl chains. tandfonline.com

SmF-SmC Transition (Smectic F to Smectic C): This is associated with a loss of positional ordering and a twist around the -C₆H₄-N= bond. tandfonline.com

SmA-N Transition (Smectic A to Nematic): In this transition, evidence suggests the formation of cybotactic clusters, which are small, ordered, smectic-like groups within the nematic phase. researchgate.nettandfonline.com

Table 2: Raman Spectroscopy Findings on Phase Transitions in N-(4-n-pentyloxybenzylidene)-4'-n-pentylaniline

| Phase Transition | Observation | Implication |

|---|---|---|

| Crystal → Smectic G | Spectral anomalies in alkyl chain modes | Increased freedom of alkyl chains and delocalization of electron clouds tandfonline.com |

| Smectic G → Smectic F | Gradual increase in peak positions and linewidths | Higher freedom of individual molecules in the SmF phase tandfonline.com |

| Smectic F → Smectic C | Changes in parameters related to the -C₆H₄-N= bond | Loss of positional ordering and molecular twisting tandfonline.com |

Furthermore, dilatometric (density measurement) studies on compounds such as N-(p-n-pentylbenzylidene)-p-n-pentylaniline (5.5) have confirmed that the transitions, including the Isotropic-Nematic (I-N) and Nematic-Smectic G (N-SG), are first-order in nature. znaturforsch.comznaturforsch.comresearchgate.net These studies also quantify pre-transitional effects, which are fluctuations and short-range ordering that occur in a phase just before it transforms into a more ordered one. znaturforsch.com

The sensitivity of the liquid crystalline phases of N-pentylaniline derivatives to external stimuli makes them excellent candidates for sensor and optoelectronic applications. worldscientific.comresearchgate.net The orientation of the liquid crystal molecules can be altered by changes in temperature, electric fields, or the presence of chemical analytes, leading to a detectable optical response. mdpi.comencyclopedia.pub

UV Light Sensing: Dimeric smectic molecules based on N-pentylaniline, such as α,ω-bis(4-n-pentylanilinebenzylidene-4'-oxy)pentane (PABO5), have been investigated for use in UV light sensors. worldscientific.com These molecules are highly sensitive to specific wavelengths of light, making them applicable for flexible UV sensor devices. worldscientific.com

Chemical Sensors: Liquid crystals are used as transducing elements in biosensors and chemical sensors. researchgate.net The principle relies on a specific interaction at the sensor surface triggering an orientational transition of the liquid crystal molecules, which is observed as an optical signal (e.g., a dark-to-bright transition under polarized light). mdpi.com While specific sensor platforms using simple N-pentylaniline derivatives are a developing area, the fundamental properties of these materials, such as their ability to form well-defined alignments that are sensitive to surface interactions, make them highly suitable for such applications. mdpi.comresearchgate.net

Optoelectronic Devices: The ability to tune the optical properties of liquid crystals with an electric field is the basis for liquid crystal displays (LCDs) and other optoelectronic devices like optical switches and beam steerers. rsc.orgwpo-altertechnology.com The N-pentylaniline-derived liquid crystals, with their diverse and stable mesophases, contribute to the library of materials available for developing advanced devices that require specific thermal operating ranges and phase behaviors.

Phase Transitions and Pre-transitional Effects in N-Pentylaniline-Derived Mesophases

N-Pentylaniline in the Development of Specialty Polymeric Materials

Beyond standard applications, N-pentylaniline is integral to the development of specialty polymeric materials where processability and specific functionalities are paramount. The synthesis of soluble polyaniline derivatives using N-pentylaniline is a key example. rsc.org

The challenge with many functional polymers, such as conductive polymers, is that they are often intractable, meaning they cannot be easily dissolved or melted, which severely limits their use. By chemically modifying the polymer backbone with monomers like N-pentylaniline, this limitation can be overcome. The attached pentyl groups disrupt the inter-chain packing, reducing the forces that make the polymer insoluble and allowing it to be processed from solution. rsc.org

This capability enables the fabrication of thin films of these specialty polymers, which is a critical step for their integration into devices. rsc.org For instance, thin films of substituted polyanilines have demonstrated high sensitivity to moisture and ammonia, showing their promise in the design of advanced chemical sensors. rsc.org The ability to create soluble, film-forming, and functional polymers from an N-pentylaniline monomer is a significant advancement in the field of specialty materials.

Role of N Pentylaniline in Organic and Medicinal Chemistry Research

N-Pentylaniline as a Building Block in Complex Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be used to construct more complex molecular architectures. riken.jp N-Pentylaniline functions as such a building block, primarily utilized as an intermediate in multi-step synthetic pathways. ontosight.ai Its secondary amine functionality allows for various chemical transformations, while the pentyl chain can be used to modulate properties such as solubility, lipophilicity, and steric hindrance in the final product.

Aniline (B41778) and its derivatives are historically significant in the creation of synthetic dyes. umt.edu.pkslideshare.net N-Pentylaniline is employed as an intermediate in the synthesis of certain dyes and pigments. ontosight.ai The incorporation of the N-pentyl group can influence the final color, as well as other properties of the dye like its fastness and solubility in different media. The synthesis typically involves electrophilic substitution reactions on the aromatic ring or further reactions at the nitrogen atom to build larger conjugated systems responsible for the compound's color.

The development of effective and safe agricultural chemicals often relies on the synthesis of complex organic molecules. N-Pentylaniline serves as an intermediate in the production of some agrochemicals. ontosight.ai Substituted anilines are a known class of intermediates for major herbicides; for instance, N-(1-ethylpropyl)-3,4-dimethylaniline is a key intermediate for the herbicide pendimethalin (B1679228). agropages.com Similarly, N-pentylaniline can be used to create active ingredients for pesticides and herbicides where the lipophilic pentyl group helps to modulate the compound's interaction with biological systems in plants and insects. These intermediates are crucial for developing novel agrochemical formulations that may offer improved efficacy or better environmental profiles. reachemchemicals.com

Synthesis of Dyes and Pigments from N-Pentylaniline

N-Pentylaniline Derivatives in Pharmaceutical Research and Drug Discovery

In pharmaceutical research, the modification of known molecules to create derivatives is a fundamental strategy for drug discovery. mdpi.comlabmanager.com This process aims to enhance efficacy, improve safety profiles, and optimize pharmacokinetic properties. The N-pentylaniline scaffold is a subject of such research, where its derivatives are synthesized and evaluated for potential therapeutic applications. ontosight.ai

Researchers synthesize novel compounds containing the N-pentylaniline moiety to explore new biological activities. ontosight.ai The pentyl group is often introduced to increase the lipophilicity of a molecule, a critical factor that can influence its ability to cross cell membranes and interact with protein targets. An example of this strategy can be seen in the synthesis of 1-alkyl-1H-benzimidazol-2-amines, which were investigated for their agonistic activities on human Toll-Like Receptor 8. In these studies, a pentyl group was attached to a nitrogen atom in the benzimidazole (B57391) ring system, demonstrating how an N-alkyl amine substructure, analogous to that in N-pentylaniline, is incorporated to create potential immunomodulatory agents. acs.org

The exploration of N-pentylaniline derivatives extends to modifying existing drugs to improve their properties. A notable study investigated the percutaneous delivery of thalidomide (B1683933) and its N-alkyl analogs, including an N-pentyl derivative. researchgate.net The research aimed to see how changing the length of the N-alkyl chain would affect the drug's ability to permeate the skin. While the N-propyl and N-pentyl analogs were found to be more lipid-soluble, the N-methyl analog showed the best skin permeation. researchgate.net This type of research is crucial for understanding the structure-activity relationships that govern drug delivery.

The following table presents data from the study on the steady-state flux of thalidomide and its N-alkyl analogs through human skin from various alcohol-based vehicles.

| Vehicle | Steady-State Flux (μg/cm²/h) ± SD |

| Thalidomide | |

| Methanol | 0.147 ± 0.005 |

| Ethanol (B145695) | 0.066 ± 0.053 |

| Propanol | 0.039 ± 0.002 |

| Butanol | 0.037 ± 0.016 |

| Pentanol | 0.039 ± 0.014 |

| Hexanol | 0.028 ± 0.007 |

| Heptanol | 0.029 ± 0.002 |

| Octanol | 0.035 ± 0.010 |

| Data sourced from a 2002 study on the percutaneous delivery of thalidomide analogs. researchgate.net |

The N-pentylaniline structure contains a secondary amine that is sterically hindered by the adjacent pentyl group. Sterically hindered amines are an important class of building blocks in medicinal chemistry. enamine.net The steric bulk around the nitrogen atom can have several beneficial effects in drug design. It can lead to greater selectivity for a specific biological target by preventing the molecule from binding to other, unintended receptors. Furthermore, such hindrance can protect the amine group from rapid metabolic degradation by enzymes in the body, potentially increasing the drug's half-life. Research has shown that sterically hindered amines can significantly influence a molecule's accumulation in target cells, such as bacteria. nih.gov The bulky group can also dictate the outcomes of certain chemical reactions, enabling selective functionalization at other parts of the molecule, which is a powerful tool in advanced synthetic chemistry. rsc.org

Exploration of N-Pentylaniline Derivatives as Therapeutic Agents

Catalytic Applications of N-Pentylaniline and its Derivatives in Organic Transformations

N-Pentylaniline and its derivatives have emerged as significant compounds in the field of organic synthesis, particularly as substrates and precursors in various catalytic transformations. Their utility is prominent in transition metal-catalyzed reactions, which are fundamental to the construction of complex organic molecules.

One of the key areas where derivatives of N-pentylaniline find application is in palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govnih.gov For instance, brominated N-pentylaniline derivatives, such as 4-bromo-N-pentylaniline, are known to participate in Suzuki-Miyaura coupling reactions. This type of reaction is crucial for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science. The selection of the palladium catalyst, ligand, solvent, and base is critical for the success of these cross-coupling reactions. mdpi.com

Furthermore, N-pentylaniline derivatives are utilized in C-H activation reactions. C-H activation is a modern synthetic strategy that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. tcichemicals.com The presence of the aniline nitrogen can direct the metal catalyst to a specific C-H bond, enabling regioselective functionalization. wikipedia.org Various transition metals, including palladium, ruthenium, and rhodium, are employed as catalysts in these transformations. tcichemicals.comwikipedia.org The development of catalysts for these reactions is an active area of research, with a focus on improving catalyst reliability, versatility, and performance under user-friendly conditions. nih.govnih.gov